1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile
CAS No.:
Cat. No.: VC15743173
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11Cl2N |
|---|---|
| Molecular Weight | 240.12 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)cyclopentane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H11Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2 |
| Standard InChI Key | XLFUKEUBACMYGG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)Cl |
Introduction
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a synthetic organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyclopentane ring attached to a 3,5-dichlorophenyl group and a nitrile functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of a suitable precursor, such as a cyclopentanecarboxylic acid derivative, with a 3,5-dichlorophenyl reagent under conditions that facilitate the formation of the nitrile group. Specific synthesis protocols may vary depending on the starting materials and desired yield.
Applications and Potential Uses
While specific applications of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile are not widely documented, compounds with similar structures are often explored for their biological activities, including potential roles in pharmaceuticals or as intermediates in organic synthesis. The presence of the nitrile group makes it a versatile intermediate for further chemical transformations.
Research Findings and Future Directions
Research on 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is limited, but studies on related compounds suggest potential avenues for investigation. For instance, the exploration of its biological activity or its use as a building block in the synthesis of more complex molecules could be fruitful areas of research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume